molecular formula C23H30N2O5S B2977225 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921996-15-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B2977225
CAS RN: 921996-15-8
M. Wt: 446.56
InChI Key: UMCHACRRSCFFCP-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Research indicates that [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of carbonic anhydrases, which are therapeutically relevant human enzymes. The primary sulfonamide functionality in these compounds not only enables the construction of the [1,4]oxazepine ring but also acts as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (A. Sapegin et al., 2018). Additionally, certain benzenesulfonamide derivatives have been associated with potent antimicrobial and antifungal activities, indicating a potential for therapeutic application in treating infections (S. Y. Hassan, 2013).

Anticancer Activity

Compounds containing the benzenesulfonamide moiety have been explored for their anticancer properties. One study found that mixed-ligand copper(II)-sulfonamide complexes showed a significant effect on DNA binding, cleavage, and exhibited potent anticancer activity (M. González-Álvarez et al., 2013). These findings suggest that sulfonamide-containing compounds, particularly those with specific structural features, could serve as valuable leads in the development of new anticancer agents.

Synthesis of Novel Heterocyclic Compounds

The chemical versatility of compounds with [1,4]oxazepine and benzenesulfonamide structures allows for the synthesis of novel heterocyclic compounds with potential biological activity. For instance, a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the capacity for innovative synthetic approaches in medicinal chemistry (A. Shaabani et al., 2010).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-12-29-20-11-9-18(13-16(20)3)31(27,28)24-17-8-10-19-21(14-17)30-15-23(4,5)22(26)25(19)7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCHACRRSCFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

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